molecular formula C22H13N3O B14355288 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-66-8

2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile

Cat. No.: B14355288
CAS No.: 90178-66-8
M. Wt: 335.4 g/mol
InChI Key: LRWWROIXDNGKLR-UHFFFAOYSA-N
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Description

2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group attached to a phenyl ring, which is further connected to an indole ring system.

Chemical Reactions Analysis

2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as the androgen receptor. As a selective androgen receptor modulator (SARM), it binds to the androgen receptor and modulates its activity, leading to various biological effects. This interaction can influence pathways involved in muscle growth, bone density, and other physiological processes .

Comparison with Similar Compounds

2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is similar to other selective androgen receptor modulators (SARMs) like enobosarm (also known as ostarine) and other compounds with cyanophenoxy groups. its unique structure provides distinct properties and potential applications. Similar compounds include:

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90178-66-8

Molecular Formula

C22H13N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H13N3O/c23-13-15-5-8-19(9-6-15)26-20-3-1-2-17(11-20)22-12-18-7-4-16(14-24)10-21(18)25-22/h1-12,25H

InChI Key

LRWWROIXDNGKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C3=CC4=C(N3)C=C(C=C4)C#N

Origin of Product

United States

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